REACTION_CXSMILES
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[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][N:11]=1.[C:17](=O)([O:20]C)[O:18][CH3:19]>C1COCC1>[CH3:19][O:18][C:17](=[O:20])[CH2:16][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([Cl:9])[CH:15]=1 |f:0.1|
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Name
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|
Quantity
|
223 mL
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Type
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reactant
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Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
17.5 mL
|
Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)C
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
40 mL
|
Type
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reactant
|
Smiles
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C(OC)(OC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 1 hour at 0° C. the reaction was quenched with saturated aqueous NH4Cl (250 ml)
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Duration
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1 h
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Type
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CUSTOM
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Details
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The mixture was partitioned between EtOAc/H2O
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (×2)
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Type
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WASH
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Details
|
The combined extracts were washed with brine (×1)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica
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Type
|
WASH
|
Details
|
eluting with 10-25% EtOAc/isohexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
COC(CC1=CC(=NC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |